molecular formula C14H14BrClN2O2 B3019442 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide CAS No. 2134072-05-0

4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide

Cat. No. B3019442
CAS RN: 2134072-05-0
M. Wt: 357.63
InChI Key: LMKPOJBPDPHCIX-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide involves the inhibition of certain enzymes such as HDAC and PARP. HDACs are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene expression. PARPs are involved in DNA repair and cellular signaling pathways. The inhibition of these enzymes can lead to the modulation of gene expression and cellular signaling pathways, which can have significant biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide have been extensively studied. This compound has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide is its specificity towards certain enzymes such as HDAC and PARP. This specificity makes it a valuable tool for studying the function of these enzymes and their role in various cellular processes. However, one of the limitations of this compound is its potential toxicity towards normal cells, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide in scientific research. One of the significant areas of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent for various types of cancer. Additionally, this compound has potential applications in the field of epigenetics, as it can modulate gene expression through the inhibition of HDACs. Further studies are needed to determine its potential as a therapeutic agent for various diseases associated with aberrant gene expression. Finally, this compound has potential applications in the field of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Further studies are needed to determine its potential as a therapeutic agent for various neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide involves the reaction between 4-bromo-3-chloro-5-methylbenzoic acid and 4-cyanooxan-4-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide has potential applications in various fields of scientific research. One of the significant areas of interest is its use as a pharmacological tool for studying the function of certain proteins and enzymes. This compound has been shown to inhibit the activity of certain enzymes such as HDAC and PARP, which are involved in various cellular processes. The inhibition of these enzymes can lead to the modulation of gene expression and cellular signaling pathways, making this compound a valuable tool for studying these processes.

properties

IUPAC Name

4-bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN2O2/c1-9-6-10(7-11(16)12(9)15)13(19)18-14(8-17)2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKPOJBPDPHCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide

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